molecular formula C13H12N2O2S B12043975 Ethyl 2-mercapto-6-phenylpyrimidine-4-carboxylate

Ethyl 2-mercapto-6-phenylpyrimidine-4-carboxylate

Cat. No.: B12043975
M. Wt: 260.31 g/mol
InChI Key: APGHCROVENFNSF-UHFFFAOYSA-N
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Description

Ethyl 2-mercapto-6-phenylpyrimidine-4-carboxylate is an organic compound with the molecular formula C13H12N2O2S It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-mercapto-6-phenylpyrimidine-4-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl cyanoacetate with thiourea and benzaldehyde in the presence of a base. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using appropriate equipment for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-mercapto-6-phenylpyrimidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The mercapto group (-SH) can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding thiols or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the mercapto group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Thiols or other reduced derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-mercapto-6-phenylpyrimidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-mercapto-6-phenylpyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The mercapto group (-SH) can form covalent bonds with thiol groups in proteins, potentially altering their function. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Ethyl 2-mercapto-6-phenylpyrimidine-4-carboxylate can be compared with other similar compounds, such as:

  • Methyl 2-(4-methoxyphenyl)-6-phenylpyridine-4-carboxylate
  • Methyl 2-(4-bromophenyl)-6-phenylpyridine-4-carboxylate
  • 2-(Methylthio)-4-phenylpyrimidine

These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure allows it to undergo a range of reactions, making it valuable for research and industrial applications. Further studies are needed to fully explore its potential and develop new applications.

Properties

Molecular Formula

C13H12N2O2S

Molecular Weight

260.31 g/mol

IUPAC Name

ethyl 4-phenyl-2-sulfanylidene-1H-pyrimidine-6-carboxylate

InChI

InChI=1S/C13H12N2O2S/c1-2-17-12(16)11-8-10(14-13(18)15-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,14,15,18)

InChI Key

APGHCROVENFNSF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NC(=S)N1)C2=CC=CC=C2

Origin of Product

United States

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